4,6-Dinitronaphthalen-1-amine
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Overview
Description
4,6-Dinitronaphthalen-1-amine is an organic compound with the molecular formula C10H7N3O4 It is a derivative of naphthalene, characterized by the presence of two nitro groups at the 4 and 6 positions and an amine group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dinitronaphthalen-1-amine typically involves the nitration of 1-naphthylamine. A common method includes the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration at the 4 and 6 positions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts such as nickel acetate can enhance the efficiency of the nitration process .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dinitronaphthalen-1-amine undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amine groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Reduction: 4,6-Diaminonaphthalen-1-amine.
Substitution: Various substituted naphthalenes depending on the nucleophile used
Scientific Research Applications
4,6-Dinitronaphthalen-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-cancer agents.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical compounds
Mechanism of Action
The mechanism of action of 4,6-Dinitronaphthalen-1-amine involves its interaction with molecular targets through its nitro and amine groups. These functional groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The compound’s ability to undergo redox reactions also plays a role in its biological effects .
Comparison with Similar Compounds
- 1,5-Dinitronaphthalene
- 1,8-Dinitronaphthalene
- 2,3-Dinitronaphthalene
Comparison: 4,6-Dinitronaphthalen-1-amine is unique due to the specific positioning of its nitro and amine groups, which influence its reactivity and interaction with other molecules. Compared to other dinitronaphthalenes, it may exhibit different chemical and biological properties, making it suitable for specific applications .
Properties
CAS No. |
90765-72-3 |
---|---|
Molecular Formula |
C10H7N3O4 |
Molecular Weight |
233.18 g/mol |
IUPAC Name |
4,6-dinitronaphthalen-1-amine |
InChI |
InChI=1S/C10H7N3O4/c11-9-3-4-10(13(16)17)8-5-6(12(14)15)1-2-7(8)9/h1-5H,11H2 |
InChI Key |
BQJJQMSZJQQLPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C=C1[N+](=O)[O-])[N+](=O)[O-])N |
Origin of Product |
United States |
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